molecular formula C30H24N2O5 B2910417 N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide CAS No. 477555-21-8

N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide

Cat. No.: B2910417
CAS No.: 477555-21-8
M. Wt: 492.531
InChI Key: BHSOYKDNPGHXGS-UHFFFAOYSA-N
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Description

Chemical Structure:
This compound (CAS: 477555-21-8) features a 2,3-dihydrobenzo[b][1,4]dioxine core linked to a carboxamide group. The structure includes:

  • A benzoyl group attached to a 4-methylphenyl moiety.
  • A carbamoyl bridge connecting the methylphenyl group to a second phenyl ring.
  • A dihydrobenzodioxine-carboxamide terminus.

Molecular Formula: C₃₀H₂₄N₂O₅
Molecular Weight: 492.5 g/mol .

Properties

IUPAC Name

N-[2-[(2-benzoyl-4-methylphenyl)carbamoyl]phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24N2O5/c1-19-11-13-25(23(17-19)28(33)20-7-3-2-4-8-20)32-30(35)22-9-5-6-10-24(22)31-29(34)21-12-14-26-27(18-21)37-16-15-36-26/h2-14,17-18H,15-16H2,1H3,(H,31,34)(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHSOYKDNPGHXGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC4=C(C=C3)OCCO4)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoyl and carbamoyl intermediates, followed by their coupling with the dihydrobenzo[b][1,4]dioxine moiety under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent quality of the compound. Industrial production also requires stringent quality control measures to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Dihydrobenzodioxine-Carboxamide Moieties

Compound O4G
  • Name: N-{3-[(furan-2-carbonyl)amino]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide
  • Molecular Formula : C₂₀H₁₆N₂O₅
  • Molecular Weight : 364.35 g/mol
  • Key Differences: Replaces the benzoyl-methylphenyl group with a furan-2-carbonyl-amino-phenyl substituent. Smaller molecular weight (364.35 vs. 492.5) due to fewer aromatic rings.
  • Significance : The furan group may enhance metabolic stability compared to benzoyl derivatives but reduce lipophilicity .
Compound 898496-61-2
  • Name : 3-Isoxazolecarboxamide, 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]
  • Molecular Formula: Not explicitly stated, but includes an isoxazole-carboxamide and diazenyl linker.
  • Key Differences :
    • Incorporates an isoxazole ring instead of the carbamoyl-bridged phenyl group.
    • Features a diazenyl group (N=N) for conjugation, which may influence redox properties.
  • Significance : The diazenyl group could confer photoactivity or susceptibility to enzymatic reduction .

Analogues with Carboxamide Linkages but Divergent Cores

AZ169
  • Name: 6-(benzylthio)-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide
  • Molecular Formula : C₂₇H₂₂N₄O₃S
  • Molecular Weight : 482.55 g/mol
  • Key Differences: 1,4-dihydropyridine core instead of dihydrobenzodioxine. Includes a benzylthio group and cyano substituent.
AZ257
  • Name: 6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide
  • Molecular Formula : C₂₇H₂₁BrN₄O₄S
  • Molecular Weight : 577.45 g/mol
  • Key Differences :
    • 4-bromophenyl and oxoethylthio groups enhance halogenated interactions.
  • Significance: The bromine atom may increase binding affinity to hydrophobic protein pockets compared to non-halogenated analogues .

Comparative Data Table

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound Dihydrobenzodioxine C₃₀H₂₄N₂O₅ 492.5 Benzoyl, methylphenyl, carbamoyl
O4G Dihydrobenzodioxine C₂₀H₁₆N₂O₅ 364.35 Furan-2-carbonyl, aminophenyl
898496-61-2 Isoxazole Not reported Not reported Diazinyl, methylphenyl
AZ169 1,4-Dihydropyridine C₂₇H₂₂N₄O₃S 482.55 Benzylthio, cyano, furyl
AZ257 1,4-Dihydropyridine C₂₇H₂₁BrN₄O₄S 577.45 4-Bromophenyl, oxoethylthio

Research Implications and Limitations

  • Functional Group Impact :
    • Benzoyl vs. Furan : Benzoyl groups may increase lipophilicity and π-π stacking, while furans could improve metabolic stability .
    • Diazinyl vs. Carbamoyl : Diazinyl groups introduce redox-sensitive linkages absent in the target compound .
  • Data Gaps: None of the compounds have reported bioactivity or pharmacokinetic data in the provided evidence, limiting mechanistic comparisons.

Biological Activity

N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological mechanisms, therapeutic applications, and comparative studies with similar compounds.

Compound Overview

  • IUPAC Name : this compound
  • Molecular Formula : C25H22N2O4
  • Molecular Weight : Approximately 422.45 g/mol

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with specific biological targets. Research indicates that similar compounds can act as inhibitors for enzymes involved in various disease pathways, including cancer and microbial infections.

Key Mechanisms Include :

  • Enzyme Inhibition : The compound may inhibit enzymes such as diacylglycerol acyltransferase (DGAT), which is crucial in lipid metabolism.
  • Anticancer Activity : Structural analogs have demonstrated cytotoxic effects against various cancer cell lines.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other related compounds. The following table summarizes some notable compounds and their biological activities:

Compound NameStructureBiological Activity
2,3-Dihydrobenzo[b][1,4]dioxin derivativesSimilar core structureAnticancer activity
Benzamide derivativesContains amide functional groupAntimicrobial properties
Sulfonamide derivativesSimilar substitution patternsEnzyme inhibition

This comparison highlights the potential therapeutic applications of the compound while illustrating its unique features.

Case Studies

Several studies have investigated the biological activities of similar compounds:

  • Anticancer Studies : A study found that derivatives of benzodioxine exhibited significant cytotoxicity against leukemia cell lines, suggesting that modifications to the benzodioxine structure can enhance anticancer properties.
  • Enzyme Inhibition Studies : Research on benzimidazole derivatives has shown potent inhibition of β-glucuronidase activity, with some compounds displaying IC50 values significantly lower than standard inhibitors. This suggests a potential pathway for further exploration in enzyme inhibition related to this compound.

Research Findings

Recent investigations into the biological activity of this compound have revealed promising results:

  • In vitro Studies : Laboratory tests indicate that the compound exhibits anti-proliferative effects on cancer cell lines at varying concentrations.
  • In vivo Studies : Animal models have shown that administration of similar compounds can lead to reduced tumor growth and improved metabolic profiles.

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